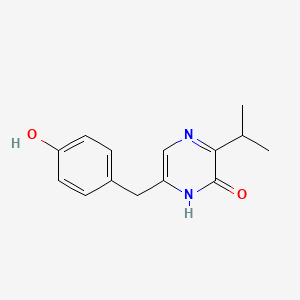

Aureusimine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aureusimine A is a dipeptide produced by the bacterium Staphylococcus aureus . It is synthesized by the gene ausA . The biological function of Aureusimine A has been speculated to be involved in virulence factor gene expression in S. aureus .

Synthesis Analysis

The synthesis of Aureusimine A involves the gene ausA, which encodes the aureusimine dipeptide synthesis enzyme . A transposon mutant of ausA does not produce dipeptides .Molecular Structure Analysis

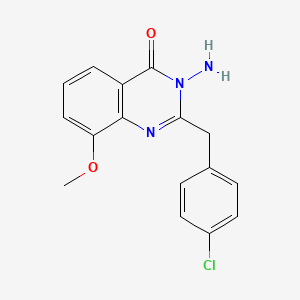

The molecular formula of Aureusimine A is C14H16N2O2 and it has a molecular weight of 244.29 .Aplicaciones Científicas De Investigación

Production of Aureusimine Pyrazinones

AusA, a nonribosomal peptide synthetase, is responsible for the production of aureusimine pyrazinones . The overproduction of AusA as a 277 kDa soluble protein with A (1)-T (1)-C-A (2)-T (2)-R bimodular architecture has been reported .

Electrochemical Sensing of Staphylococcus aureus

Aureusimine A has been used in the development of a system for the rapid and ultra-sensitive detection of Staphylococcus aureus . This system addresses the limitations of typical electrochemical sensing, often subjected to interference from non-specific protein adsorption .

Development of Immunobiosensors

Aureusimine A has been used in the development of a dual-aptamer-based sandwich immunobiosensor . This immunobiosensor presents an extended detection range and a detection limit as low as 2 CFU/mL .

Monitoring Foodborne Pathogens

The immunobiosensor developed using Aureusimine A has shown excellent prospects for monitoring foodborne pathogens . The specificity of the system is highlighted by testing raw milk .

Research on Antibiotic-Resistant Strains

The increased emergence of antibiotic-resistant strains and the treatment of associated illnesses has highlighted the current need for the rapid and sensitive detection of pathogens, such as S. aureus . Aureusimine A plays a crucial role in this area of research .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Aureusimine A is a cyclic dipeptide produced by Staphylococcus aureus . The primary targets of Aureusimine A are speculated to be involved in virulence factor gene expression in S. aureus .

Mode of Action

aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication .

Biochemical Pathways

Aureusimine A is produced by conserved nonribosomal peptide synthetases in S. aureus . The production of Aureusimine A is greater in S. aureus biofilms than their planktonic counterparts .

Result of Action

When administered to human keratinocytes, Aureusimine A has a modest effect on gene expression . . aureus spiked with Aureusimine A amplified differences in keratinocyte gene expression compared to conditioned medium alone .

Action Environment

The action of Aureusimine A may be influenced by environmental factors. For instance, S. aureus biofilms, which are associated with chronic skin infections and are orders of magnitude more resistant to antimicrobials and host responses, produce greater amounts of Aureusimine A than their planktonic counterparts .

Propiedades

IUPAC Name |

6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNQNQOVBVQZCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)

![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)